molecular formula C29H29NO6S B11150795 (8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

Cat. No.: B11150795
M. Wt: 519.6 g/mol
InChI Key: YJOGAXGIUQOHAY-VWLOTQADSA-N
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Description

The compound (8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a chromen-7-yl core, which is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of multiple functional groups, including a sulfonylamino group and a phenylpropanoate ester, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-7-yl core through cyclization reactions. Subsequent steps involve the introduction of the propyl, methyl, and oxo groups under controlled conditions. The sulfonylamino group is introduced via sulfonylation reactions, while the phenylpropanoate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate: has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The chromen-7-yl core can participate in π-π interactions with aromatic residues in proteins, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate: stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H29NO6S

Molecular Weight

519.6 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C29H29NO6S/c1-4-8-22-18-27(31)36-28-20(3)26(16-15-24(22)28)35-29(32)25(17-21-9-6-5-7-10-21)30-37(33,34)23-13-11-19(2)12-14-23/h5-7,9-16,18,25,30H,4,8,17H2,1-3H3/t25-/m0/s1

InChI Key

YJOGAXGIUQOHAY-VWLOTQADSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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